Cas no 5581-52-2 (Thiamiprine)

Thiamiprine is a purine derivative with notable applications in biochemical and pharmaceutical research. It functions as an antimetabolite, primarily inhibiting purine synthesis pathways, which makes it valuable for studying metabolic processes and potential therapeutic interventions. Thiamiprine's structural similarity to natural purines allows it to interfere with nucleic acid biosynthesis, providing insights into enzyme mechanisms and cellular regulation. Its high purity and stability under standard laboratory conditions ensure reliable performance in experimental settings. Researchers utilize Thiamiprine for its specificity and reproducibility in studies related to nucleotide metabolism, enzyme inhibition, and targeted drug development. The compound is typically handled under controlled conditions due to its bioactive nature.
Thiamiprine structure
Thiamiprine structure
Product Name:Thiamiprine
CAS No:5581-52-2
MF:C9H8N8O2S
MW:292.27721786499
CID:368299
PubChem ID:3379405
Update Time:2025-05-21

Thiamiprine Chemical and Physical Properties

Names and Identifiers

    • 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purin-2-amine
    • Thiamiprine
    • 9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-
    • THIAMIPRINE ( GUANERAN )
    • 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine
    • 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purin-2-amine
    • BW 57-323
    • Guaneran
    • ITG
    • NSC 38887
    • Tiamiprin
    • Tiamiprine
    • 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-9H-purin-2-amine
    • Tiamiprinum
    • Purine, 2-amino-6-(1-methyl-4-nitro-5-imidazolylthio)-
    • BRN 1164867
    • NSC-38887
    • 2-Amino-6-((4-(hydroxy(oxido)amino)-1-methyl-1H-imidazol-5-yl)thio)-9H-purine
    • tia-miprine
    • UNII-E2EV7ZDD1M
    • BW-57-323
    • 2-Amino-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine
    • Tiamiprina
    • 2-Amino-6-((1-methyl-4-nitroimidazol-5-yl)thio)purine
    • NS00033405
    • 1H-Purin-2-amine, {6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-}
    • E2EV7ZDD1M
    • AZATHIOPRINE IMPURITY G [EP IMPURITY]
    • {2-Amino-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine}
    • BW 57323H
    • BW 57-323H
    • THIAMIPRINE [MI]
    • 1H-Purin-2-amine, 6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-
    • AC-19707
    • SCHEMBL4851
    • 1H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-
    • Azathioprine impurity G
    • Purine, 2-amino-6-[(1-methyl-4-nitroimidazol-5-yl)thio]-
    • Tiamiprine [INN]
    • 5581-52-2
    • Thiamiprin
    • EINECS 226-977-5
    • 2-Amino-6-(1'-methyl-4'-nitro-5'-imidazolyl)mercaptopurine
    • DTXSID70204396
    • CHEBI:135218
    • CHEMBL34722
    • Purine, {2-amino-6-[(1-methyl-4-nitroimidazol-5-yl)thio]-}
    • Q27276780
    • 1H-Purin-2-amine, 6-((1-methyl-4-nitro-1H-imidazol-5-yl)-thio)-
    • FT-0675147
    • D06105
    • 6-(3-methyl-5-nitro-imidazol-4-yl)sulfanyl-9H-purin-2-amine
    • Imidazolylthioguanine
    • WLN: T56 BN DM FN HNJ GZ IS- DT5N CNJ C1 ENW
    • AKOS015963425
    • NSC38887
    • 9H-PURIN-2-AMINE, 6-((1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)THIO)-
    • Aminoazathioprin
    • Tiamiprina [INN-Spanish]
    • Tiamiprinum [INN-Latin]
    • 6-(1-methyl-4-nitro-1H-imidazol-5-ylthio)-7H-purin-2-amine
    • 2-Amino-6-1'-methyl, 4'-nitro, 5'-imidazolyl mercaptopurine
    • 2-Amino-6-(1-methyl-4-nitro-5-imidazolyl)mercaptopurine
    • 1-Methyl-4-nitro-5-(2'-amino-6'-purinyl)mercaptoimidazide
    • AI3-50289
    • Thiamiprine [USAN]
    • 2-Amino-6-1'-methyl, 5'-imidazolyl mercaptopurine
    • F20763
    • AKOS040744608
    • Thiamiprine (USAN/INN)
    • YFTWHEBLORWGNI-UHFFFAOYSA-N
    • Inchi: 1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15)
    • InChI Key: YFTWHEBLORWGNI-UHFFFAOYSA-N
    • SMILES: S(C1=C2C(=NC(N)=N1)N=CN2)C1=C([N+](=O)[O-])N=CN1C

Computed Properties

  • Exact Mass: 292.04900
  • Monoisotopic Mass: 292.04909270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 169Ų
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: nothing

Experimental Properties

  • Density: 2.05
  • Melting Point: >200 ºC (dec.)
  • Boiling Point: NA
  • Refractive Index: 1.7400 (estimate)
  • PSA: 169.42000
  • LogP: 1.83240

Thiamiprine Security Information

Thiamiprine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiamiprine Pricemore >>

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Thiamiprine Production Method

Thiamiprine Related Literature

Additional information on Thiamiprine

Thiamiprine: A Comprehensive Overview

Thiamiprine, also known by its CAS number 5581-52-2, is a compound that has garnered significant attention in the scientific and medical communities. This compound is classified as a purine analog and has been extensively studied for its potential applications in various fields, particularly in the realm of oncology. The name Thiamiprine itself is derived from its structural similarity to thymine, a key component of DNA, which underscores its role in interfering with nucleic acid synthesis.

The chemical structure of Thiamiprine is characterized by a purine-like framework, which allows it to mimic the behavior of natural nucleotides. This unique property makes it an attractive candidate for research into antiviral and anticancer therapies. Recent studies have highlighted its ability to inhibit the replication of certain viruses by integrating into viral DNA and disrupting their life cycle. In the context of cancer treatment, Thiamiprine has shown promise as an antineoplastic agent, particularly in targeting rapidly dividing cells.

One of the most recent breakthroughs involving Thiamiprine is its application in combination therapies. Researchers have found that when used alongside other chemotherapeutic agents, it enhances the overall efficacy of treatment by synergistically targeting multiple pathways involved in cancer progression. This approach not only improves treatment outcomes but also reduces the likelihood of drug resistance, a common challenge in oncology.

The mechanism of action of Thiamiprine involves its incorporation into DNA during replication, leading to errors that ultimately result in cell death. This process is particularly effective against cancer cells, which have a higher rate of division compared to normal cells. However, recent studies have also explored its potential off-target effects and how these can be mitigated to minimize adverse effects on healthy tissues.

In terms of pharmacokinetics, Thiamiprine exhibits favorable absorption properties when administered orally, making it a convenient option for patients. Its bioavailability is relatively high, and it demonstrates moderate clearance rates, allowing for sustained therapeutic levels in the body. These characteristics make it an ideal candidate for long-term treatment regimens.

The safety profile of Thiamiprine has been extensively evaluated in preclinical and clinical trials. While it does exhibit some toxicity at higher doses, ongoing research is focused on optimizing dosing regimens to maximize efficacy while minimizing side effects. Recent findings suggest that personalized dosing based on individual patient characteristics could significantly improve outcomes.

In addition to its therapeutic applications, Thiamiprine has also been utilized as a tool in basic research to study DNA replication and repair mechanisms. Its ability to integrate into DNA provides researchers with a powerful means to investigate these processes at a molecular level.

The future outlook for CAS No 5581-52-2, or Thiamiprine, is highly promising. With ongoing advancements in drug delivery systems and targeted therapy approaches, its potential applications are expected to expand further. Collaborative efforts between academia and industry are driving innovation in this field, paving the way for new treatments that could revolutionize cancer care.

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